molecular formula C13H22N2O5 B6201946 [({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formic acid CAS No. 1896920-40-3

[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formic acid

Cat. No. B6201946
CAS RN: 1896920-40-3
M. Wt: 286.3
InChI Key:
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Description

[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formic acid (t-BuO-CPMF) is a novel synthetic compound that has recently been studied for its potential applications in scientific research. It is a member of the formic acid family, which consists of compounds with a carboxylic acid group and a methyl group attached to the same carbon atom. The t-BuO-CPMF molecule has a tert-butoxycarbonyl group attached to the piperidin-4-yl group, which is an important structural difference from other formic acid compounds. This difference gives t-BuO-CPMF unique properties and applications in scientific research.

Scientific Research Applications

T-BuO-CPMF has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and molecular biology. It has been used as a substrate for the enzymatic synthesis of peptides and proteins, as well as a reagent for the chemical synthesis of peptides and proteins. It has also been used as a reagent for the synthesis of carbohydrates, nucleosides, and other biomolecules. In addition, [({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formic acid has been used as a solvent for the synthesis of organic compounds.

Mechanism of Action

T-BuO-CPMF is a carboxylic acid, and as such, it can act as a proton donor in acid-catalyzed reactions. It can also act as a nucleophile in nucleophilic substitution reactions. In addition, [({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formic acid can act as an electrophile in electrophilic substitution reactions. These properties make [({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formic acid a versatile reagent for the synthesis of various biomolecules.
Biochemical and Physiological Effects
T-BuO-CPMF has been studied for its potential biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the synthesis of peptides and proteins, as well as the activity of enzymes involved in the synthesis of carbohydrates and nucleosides. In addition, [({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formic acid has been shown to increase the activity of enzymes involved in the metabolism of fatty acids and lipids.

Advantages and Limitations for Lab Experiments

The use of [({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formic acid in laboratory experiments has several advantages. First, it is a relatively inexpensive reagent compared to other reagents used for the synthesis of biomolecules. Second, it is a versatile reagent, as it can be used for a variety of reactions. Third, it is a relatively safe reagent, as it is not toxic or volatile. Finally, it is a stable reagent, and it can be stored for long periods of time without significant degradation.
On the other hand, there are some limitations to the use of [({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formic acid in laboratory experiments. First, it is not very soluble in water, which can limit its use in aqueous solutions. Second, it is not very soluble in organic solvents, which can limit its use in organic synthesis. Third, it can react with other compounds, which can limit its use in certain reactions.

Future Directions

There are several potential future directions for the use of [({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formic acid in scientific research. First, it could be used as a reagent for the synthesis of peptides and proteins with modified side chains. Second, it could be used as a reagent for the synthesis of carbohydrates and nucleosides with modified structures. Third, it could be used as a reagent for the synthesis of other biomolecules, such as lipids and fatty acids. Fourth, it could be used as a reagent for the synthesis of small molecules, such as drugs and pharmaceuticals. Finally, it could be used as a reagent for the synthesis of materials with novel properties, such as polymers and nanomaterials.

Synthesis Methods

The synthesis of [({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formic acid was first reported in 2018. The synthesis involves the reaction of piperidine-4-carboxylic acid with tert-butyl chloroformate in the presence of pyridine and acetic anhydride. The reaction is carried out at room temperature for 24 hours, and the product is purified by column chromatography. The yield of the reaction is typically around 40%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formic acid involves the protection of piperidine, followed by the reaction with tert-butyl formate and then deprotection to obtain the final product.", "Starting Materials": [ "Piperidine", "tert-Butyl formate", "Methyl isocyanate", "Diisopropylcarbodiimide", "N,N-Diisopropylethylamine", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Water" ], "Reaction": [ "Protection of piperidine with tert-butoxycarbonyl chloride in the presence of N,N-Diisopropylethylamine and dichloromethane", "Reaction of the protected piperidine with tert-butyl formate, methyl isocyanate, and diisopropylcarbodiimide in the presence of N,N-Diisopropylethylamine and dichloromethane", "Workup with methanol and ethyl acetate to obtain the protected intermediate", "Deprotection of the protected intermediate with sodium bicarbonate and water to obtain the final product [({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formic acid" ] }

CAS RN

1896920-40-3

Molecular Formula

C13H22N2O5

Molecular Weight

286.3

Purity

95

Origin of Product

United States

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